molecular formula C19H16ClNO3 B2803194 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797280-65-9

1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2803194
CAS No.: 1797280-65-9
M. Wt: 341.79
InChI Key: ZRAKBDFVGJUBHK-UHFFFAOYSA-N
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Description

1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving suitable starting materials.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one can be compared with other spiro compounds such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Known for its medicinal properties.

    Spiro[isobenzofuran-1(3H),4’-piperidine]: Studied for its sigma receptor binding affinity.

    Benzofuran derivatives: These compounds share the benzofuran core and exhibit various biological activities.

The uniqueness of 1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one lies in its specific structural features and the presence of the 3-chlorobenzoyl group, which may confer distinct biological properties.

Properties

IUPAC Name

1'-(3-chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(12-14)17(22)21-10-8-19(9-11-21)16-7-2-1-6-15(16)18(23)24-19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAKBDFVGJUBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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